1-Benzyl-3-hydroxypiperidine-3-carbonitrile
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Overview
Description
1-Benzyl-3-hydroxypiperidine-3-carbonitrile is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, a hydroxyl group at the third position, and a nitrile group at the same position
Preparation Methods
The synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 3-hydroxypiperidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Benzyl-3-hydroxypiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitrile group produces a primary amine .
Scientific Research Applications
1-Benzyl-3-hydroxypiperidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
1-Benzyl-3-hydroxypiperidine-3-carbonitrile can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine: Lacks the hydroxyl and nitrile groups, resulting in different chemical reactivity and biological activity.
3-Hydroxypiperidine: Lacks the benzyl and nitrile groups, leading to different applications and properties.
3-Cyanopiperidine:
The presence of both hydroxyl and nitrile groups in this compound makes it unique and versatile for various applications .
Properties
IUPAC Name |
1-benzyl-3-hydroxypiperidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-10-13(16)7-4-8-15(11-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPVFSWIRIZNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656029 |
Source
|
Record name | 1-Benzyl-3-hydroxypiperidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150018-99-8 |
Source
|
Record name | 1-Benzyl-3-hydroxypiperidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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